3,5-Dimethyl-1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine
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Overview
Description
3,5-Dimethyl-1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment to the Phenyl Ring: The thiazole ring is then attached to a phenyl ring through a sulfonyl linkage. This can be achieved by reacting the thiazole with a sulfonyl chloride derivative of the phenyl ring.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the phenyl ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3,5-Dimethyl-1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3,5-Dimethyl-1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
The unique combination of the piperidine ring, thiazole ring, and sulfonyl group in 3,5-Dimethyl-1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H22N2O2S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C17H22N2O2S2/c1-12-7-13(2)10-19(9-12)23(20,21)16-6-4-5-15(8-16)17-11-22-14(3)18-17/h4-6,8,11-13H,7,9-10H2,1-3H3 |
InChI Key |
XPUHWAAOQJNCOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C)C |
Origin of Product |
United States |
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